4-(4-Ethoxy-2-fluorophenyl)piperidine hydrochloride
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Overview
Description
4-(4-Ethoxy-2-fluorophenyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidines are six-membered nitrogen-containing heterocycles that are widely used in pharmaceuticals and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethoxy-2-fluorophenyl)piperidine hydrochloride typically involves the following steps:
Bromination: The starting material, 4-ethoxy-2-fluorobenzene, undergoes bromination to introduce a bromo group at the para position.
Piperidine Formation: The brominated compound is then reacted with piperidine in the presence of a base to form the piperidine ring.
Hydrochloride Formation: Finally, the piperidine derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Ethoxy-2-fluorophenyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the piperidine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or other positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Piperidine-4-one derivatives.
Reduction Products: Piperidine derivatives with reduced functional groups.
Substitution Products: Substituted piperidines and aromatic derivatives.
Scientific Research Applications
4-(4-Ethoxy-2-fluorophenyl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in biological studies to investigate its interaction with various biomolecules.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the manufacturing of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism by which 4-(4-Ethoxy-2-fluorophenyl)piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(4-Ethoxy-2-fluorophenyl)piperidine hydrochloride is similar to other piperidine derivatives, such as 4-(2-chloro-4-fluorophenyl)piperidine hydrochloride and 4-[(4-fluorophenyl)(phenyl)methoxy]piperidine hydrochloride. it is unique due to its specific substitution pattern and the presence of the ethoxy group. This uniqueness can lead to different chemical and biological properties compared to other piperidine derivatives.
Properties
IUPAC Name |
4-(4-ethoxy-2-fluorophenyl)piperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO.ClH/c1-2-16-11-3-4-12(13(14)9-11)10-5-7-15-8-6-10;/h3-4,9-10,15H,2,5-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYYQTQZVUSIEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2CCNCC2)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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